molecular formula C16H15FN4 B13951823 [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine

Cat. No.: B13951823
M. Wt: 282.32 g/mol
InChI Key: UZRUGMUTNWIUSK-UHFFFAOYSA-N
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Description

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with dimethyl groups, a pyridine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyridine and fluorophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for mass production. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-chloro-phenyl)-amine: Similar structure with a chlorine atom instead of a fluorine atom.

    [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-bromo-phenyl)-amine: Similar structure with a bromine atom instead of a fluorine atom.

    [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-methyl-phenyl)-amine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H15FN4

Molecular Weight

282.32 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C16H15FN4/c1-11-10-12(2)21(20-11)16-5-3-4-15(19-16)18-14-8-6-13(17)7-9-14/h3-10H,1-2H3,(H,18,19)

InChI Key

UZRUGMUTNWIUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=N2)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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